Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel-
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Overview
Description
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- is an organic compound with the molecular formula C12H22O2. It is a derivative of cyclohexane, featuring a carboxylic acid ester functional group. This compound is known for its fruity and floral odor, making it useful in various applications, including the fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- typically involves the esterification of 2,2,6-trimethylcyclohexanecarboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2,2,6-Trimethylcyclohexanecarboxylic acid.
Reduction: 2,2,6-Trimethylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexanecarboxylate: Similar structure but lacks the trimethyl groups.
Methyl cyclohexanecarboxylate: Similar ester functionality but with a different alkyl group.
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, methyl ester: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness
Cyclohexanecarboxylic acid, 2,2,6-trimethyl-, ethyl ester, (1R,6S)-rel- is unique due to its specific stereochemistry and the presence of three methyl groups on the cyclohexane ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
22471-55-2 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl (1R,6S)-2,2,6-trimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-5-14-11(13)10-9(2)7-6-8-12(10,3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
TUEUDXZEBRMJEV-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](CCCC1(C)C)C |
Canonical SMILES |
CCOC(=O)C1C(CCCC1(C)C)C |
physical_description |
Liquid |
Origin of Product |
United States |
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